molecular formula C14H18BrNO2S B2936523 tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 1002355-68-1

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate

Cat. No.: B2936523
CAS No.: 1002355-68-1
M. Wt: 344.27
InChI Key: FZTQQNARWMJJFH-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate (CAS: 1002355-68-1) is a brominated azetidine derivative featuring a sulfur-linked 2-bromophenyl substituent. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for bioactive molecules, particularly in the development of kinase inhibitors and protease modulators .

Key structural attributes include:

  • Azetidine ring: A four-membered heterocycle with a tert-butyl carbamate group at position 1.
  • Sulfanyl linkage: A sulfur atom connecting the azetidine ring to the 2-bromophenyl group, enhancing lipophilicity and enabling nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 3-(2-bromophenyl)sulfanylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-10(9-16)19-12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTQQNARWMJJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate is a compound with potential pharmacological applications. Its unique structure, characterized by the presence of a bromophenyl group and a sulfanyl moiety, suggests possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18BrNO4S
  • Molecular Weight : 376.27 g/mol
  • CAS Number : 1002355-68-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of azetidine can inhibit cell proliferation in breast and prostate cancer models. The mechanism often involves the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential and activate caspases .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymatic processes within microbial cells. For example, compounds structurally related to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .
  • Enzyme Inhibition : It potentially inhibits enzymes critical for cellular metabolism in pathogens, thereby exerting antimicrobial effects .
  • Cell Membrane Disruption : The presence of the bromophenyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study on azetidine derivatives revealed that certain modifications could enhance cytotoxicity against human cancer cell lines, suggesting a structure-activity relationship that could be explored further with this compound .
  • Another investigation demonstrated that similar sulfanyl-containing compounds exhibited significant antibacterial activity in vitro, providing a foundation for further research into this compound's potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorHighApoptosis induction
AntimicrobialModerateCell membrane disruption
Enzyme InhibitionSignificantInhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds are structurally related, differing in substituent positions, functional groups, or sulfur oxidation states:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate 959245-73-9 C₁₄H₁₈BrNO₂S ~344.27 Bromine at meta position on phenyl ring
tert-Butyl 3-((3-bromophenyl)sulfonyl)azetidine-1-carboxylate 887593-56-8 C₁₄H₁₈BrNO₄S 376.27 Sulfonyl (-SO₂-) group instead of sulfanyl (-S-)
tert-Butyl 3-amino-3-(3-bromophenyl)azetidine-1-carboxylate 2155117-65-8 C₁₄H₁₉BrN₂O₂ 327.22 Amino group at azetidine position 3
tert-Butyl 2-(4-bromophenylthio)-2-methylpropanoate 247923-30-4 C₁₅H₂₀BrO₂S 329.29 Open-chain structure with methylpropanoate backbone

Physicochemical Properties

Lipophilicity (LogP) and Solubility
  • tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate : Predicted LogP values (iLOGP: ~3.5; XLOGP3: ~4.2) suggest moderate lipophilicity, favoring membrane permeability .
  • tert-Butyl 3-((3-bromophenyl)sulfonyl)azetidine-1-carboxylate : Sulfonyl group increases polarity, lowering LogP (estimated ~2.8) and enhancing aqueous solubility .
  • tert-Butyl 3-amino-3-(3-bromophenyl)azetidine-1-carboxylate: Amino group improves solubility (LogS ~-3.5) but reduces BBB permeability due to hydrogen-bonding capacity .
Bioavailability and Drug-Likeness
  • Sulfanyl vs. Sulfonyl Analogs : Sulfanyl derivatives exhibit higher GI absorption (85–90%) compared to sulfonyl analogs (70–75%) due to reduced polarity .
  • Amino-substituted analog: Lower Bioavailability Score (0.55) compared to sulfanyl derivatives (0.75), attributed to metabolic instability of the amino group .

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